N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide
Description
N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a cyclopropylphenyl group, and a trifluoroethyl group, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2S/c1-26(24,25)23(13-18(19,20)21)16-8-10-22(11-9-16)12-15-4-2-3-5-17(15)14-6-7-14/h2-5,14,16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSNSDHGGOROBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(F)(F)F)C1CCN(CC1)CC2=CC=CC=C2C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Cyclopropylphenyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylphenylmethyl halide under basic conditions.
Introduction of the Trifluoroethyl Group: The final step involves the sulfonylation of the intermediate compound with trifluoroethyl methanesulfonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: This compound can be studied for its potential therapeutic effects and pharmacokinetic properties.
Biochemistry: It can be used to investigate the interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound shares a similar piperidine and cyclopropyl structure but differs in the functional groups attached.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a piperidine ring and are used in anti-inflammatory research.
Uniqueness
N-[1-[(2-cyclopropylphenyl)methyl]piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide is unique due to its trifluoroethyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in drug design and other applications to achieve specific desired effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
